molecular formula C23H20N2O4 B326257 4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE

4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE

Cat. No.: B326257
M. Wt: 388.4 g/mol
InChI Key: AKCPLWVWYKMKAD-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with the molecular formula C23H20N2O4 and a molecular weight of 388.4 g/mol. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazinylidene moiety, and a methoxyphenyl acetate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves the condensation of biphenyl-4-carboxylic acid hydrazide with 4-formyl-2-methoxyphenyl acetate under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate: Similar structure but with a pyridinyl group instead of a biphenyl group.

    4-{(E)-[2-(4-methylphenylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate: Similar structure but with a methylphenyl group instead of a biphenyl group.

Uniqueness

4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobic interactions, while the methoxyphenyl acetate group provides additional sites for chemical modification .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-phenylbenzoyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H20N2O4/c1-16(26)29-21-13-8-17(14-22(21)28-2)15-24-25-23(27)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,27)/b24-15+

InChI Key

AKCPLWVWYKMKAD-BUVRLJJBSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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